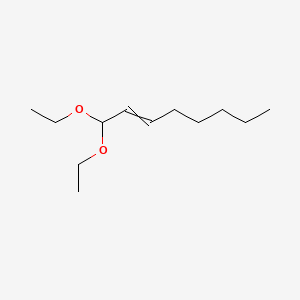
2-Octene, 1,1-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octene, 1,1-diethoxy- is an organic compound with the molecular formula C12H24O2. It is a derivative of 2-octene, where the hydrogen atoms at the first carbon are replaced by two ethoxy groups. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 1,1-diethoxy- typically involves the reaction of 2-octene with diethyl ether in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Octene, 1,1-diethoxy- can be achieved through large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octene, 1,1-diethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alkanes, alcohols, and substituted derivatives of 2-Octene, 1,1-diethoxy-.
Applications De Recherche Scientifique
2-Octene, 1,1-diethoxy- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 2-Octene, 1,1-diethoxy- exerts its effects involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octyne, 1,1-diethoxy-: A similar compound where the double bond is replaced by a triple bond.
2-Octene, 1,1-dimethoxy-: A derivative with methoxy groups instead of ethoxy groups.
2-Octene, 1,1-diethoxy-2-ol: A hydroxylated derivative of 2-Octene, 1,1-diethoxy-.
Uniqueness
2-Octene, 1,1-diethoxy- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of ethoxy groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
54306-01-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,1-diethoxyoct-2-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
VTQPINQQQFJLGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
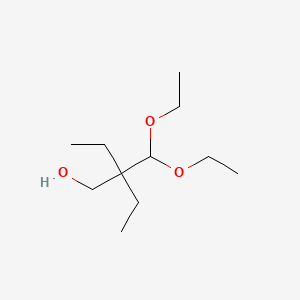
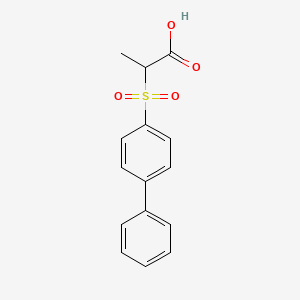
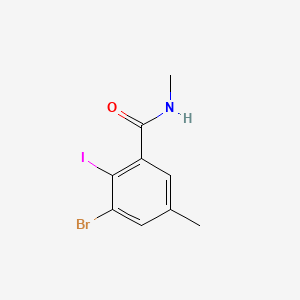
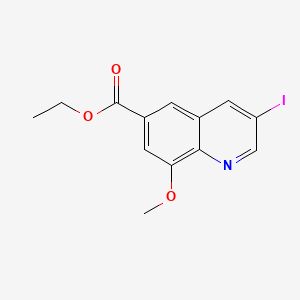
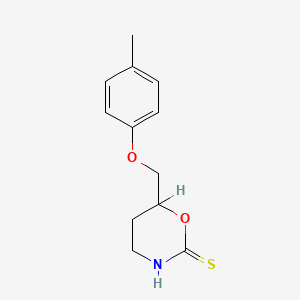
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
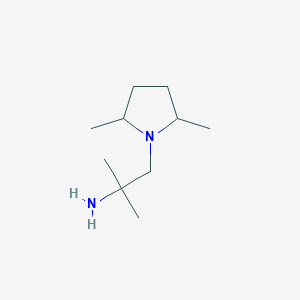
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)


